5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, two ethyl groups at the 3rd position, and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of a precursor indole compound. One common method is the bromination of 1-acetyl-3,3-dimethyl-2,3-dihydro indole, followed by alkaline hydrolysis . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Scientific Research Applications
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole ring and substituents. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
5-chloro-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride: Chlorine atom instead of bromine.
3,3-diethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the halogen substituent.
Uniqueness
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is unique due to the specific combination of bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHTIZICIPHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-42-9 |
Source
|
Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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